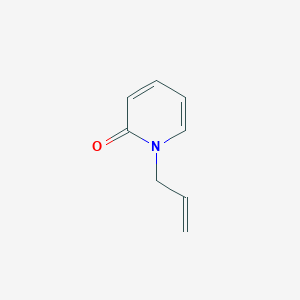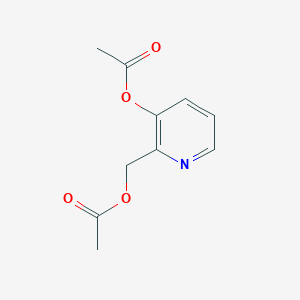
2-Bromo-3-phenylpropanoyl chloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-Bromo-3-phenylpropanoyl chloride often involves reactions with cobalt, nickel, copper, and zinc chlorides, nitrates, and acetates to form coordination compounds. For example, 2-bromo-3-phenylpropenal hydrazone and thiosemicarbazone react with these metal salts to create a variety of coordination compounds, highlighting the compound's versatility in synthesis processes (Samus’ et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of derivatives of 2-Bromo-3-phenylpropanoyl chloride, such as 2-bromo-3-phenylpropenal benzoylhydrazone, reveals non-flat molecules forming infinite chains through van der Waals interactions in the crystal. This structural feature is crucial for understanding the physical and chemical properties of the compounds and their behavior in reactions (Samus’ et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 2-Bromo-3-phenylpropanoyl chloride and its derivatives are diverse. For instance, the bromochlorination of alkenes with dichlorobromate(1-) ion demonstrates the compound's involvement in regio- and stereo-specific reactions, contributing to the synthesis of various organic compounds with defined configurations (Negoro & Ikeda, 1984).
Applications De Recherche Scientifique
Synthetic Studies and Chemical Reactions
- Synthesis of Diarylisoxazolidinones : 2-Bromo-3-phenylpropanoyl chloride is used in the synthesis of 2,5-diarylisoxazolidin-3-ones, offering a direct route with good yields (Seo, Mun, Lee, & Kim, 2010).
- Low-Temperature Organic Synthesis : The compound reacts with lithium ethyl acetate under certain conditions, leading to various organic products like ethyl 4-bromo-3-oxopentanoate (Valiullina, Khasanova, Galeeva, Selezneva, & Miftakhov, 2019).
- Kinetic Resolution Studies : Utilized in the resolution of 2-phenylpropanoyl chloride using quasi-enantiomeric oxazolidinones. The diastereoselectivity levels depend on the structural nature of the metallated oxazolidinone (Chavda, Coulbeck, Coumbarides, Dingjan, Eames, Ghilagaber, & Yohannes, 2006).
Coordination Compounds
- Formation of Coordination Compounds : This chemical is involved in forming coordination compounds with metals like cobalt, nickel, copper, and zinc, exhibiting various molecular structures and properties (Samus, Chumakov, Tsapkov, Bocelli, Simonov, & Gulya, 2009).
Miscellaneous Applications
- Reactions with t-Butyl Chlorides : In studies involving t-butyl chloride and related compounds, 2-bromo-3-phenylpropanoyl chloride is used to understand substitution and reduction reactions (Santiago & Rossi, 1990).
- Synthesis of Oxazine and Thiazine Derivatives : Acts as a precursor for synthesizing various heterocyclic compounds, including oxazine, thiazine, and quinoxaline derivatives, containing a benzyl fragment (Pokhodylo, Martyak, Rogovyk, Matiychuk, & Obushak, 2021).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-3-phenylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTQBSSKEGUDLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294587 | |
| Record name | 2-bromo-3-phenylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-phenylpropanoyl chloride | |
CAS RN |
42762-86-7 | |
| Record name | NSC97218 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-3-phenylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1266865.png)


